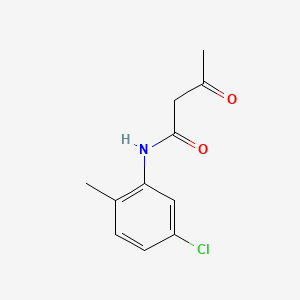

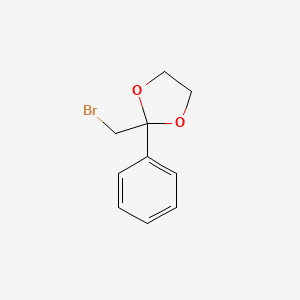

2-Bromo-6-iodo-4-(trifluoromethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-6-iodo-4-(trifluoromethyl)aniline, also known as 2BI4TFA, is a trifluoromethylated aniline derivative that has recently become of interest in the scientific research community due to its unique properties. It is a highly fluorinated organic compound that exhibits low volatility and high solubility in water and organic solvents. It has been studied for its potential applications in organic synthesis, biochemistry, and pharmaceuticals.

Aplicaciones Científicas De Investigación

Supramolecular Structure Analysis

- The properties and roles of halogen substituents, including bromo and iodo groups, in the crystal structures of substituted anilines have been examined. Such studies are crucial for understanding molecular interactions and designing new materials (Dey, Jetti, Boese, & Desiraju, 2003).

Nonlinear Optical Material Development

- Research has explored the vibrational analysis of various substituted anilines, including those with bromo and trifluoromethyl groups, for potential applications in non-linear optical (NLO) materials. This involves experimental and theoretical studies crucial for advancing optical technologies (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).

Organic Synthesis and Chemical Transformations

- The compound has been studied for its role in the synthesis of various organic structures, such as quinolinones and quinolines. This research is important for developing new synthetic methods and compounds in organic chemistry (Marull & Schlosser, 2003).

Crystal Structure Determination

- Studies have been conducted on the crystal structure determination of small organic compounds, including those with bromo and iodo substituents. Such research is foundational for the development of new crystalline materials and understanding their properties (Goubitz, Sonneveld, & Schenk, 2001).

Synthesis of Functional Molecules

- Research into the synthesis of various molecules, including those involving bromo and trifluoromethyl groups, has been conducted. This is significant for creating new molecules with potential applications in different fields like medicine and materials science (Wu, Gao, Chen, Su, & Zhang, 2013).

Safety and Hazards

The compound is harmful if swallowed or inhaled, and it causes skin and eye irritation . It may also cause respiratory irritation . Safety data sheets recommend rinsing immediately with plenty of water in case of eye contact, and washing off immediately with soap and plenty of water in case of skin contact .

Mecanismo De Acción

Mode of Action

Similar compounds have been used in enantio- and diastereoselective addition reactions , suggesting that this compound may also interact with its targets in a similar manner.

Biochemical Pathways

The metabolic fate and urinary excretion of a similar compound, 2-bromo-4-trifluoromethylaniline, has been studied in rats , suggesting that this compound may also be metabolized and excreted in a similar manner.

Pharmacokinetics

A similar compound, 2-bromo-4-trifluoromethylaniline, has been studied in rats, and it was found that the compound was dosed to sprague-dawley rats (50 mg kg-1, ip) and urine collected over 0-8, 8-24 hours .

Result of Action

Similar compounds have been noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled .

Action Environment

The action of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, it is recommended to store the compound in a cool place, keep the container tightly closed in a dry and well-ventilated place, and store away from strong oxidizing agents .

Análisis Bioquímico

Biochemical Properties

It is known that the compound interacts with various enzymes and proteins in biochemical reactions

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline in animal models vary with dosage . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

It is known that the compound interacts with various enzymes and cofactors . It may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound interacts with various transporters and binding proteins . It may also have effects on its localization or accumulation .

Subcellular Localization

It is known that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

2-bromo-6-iodo-4-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3IN/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHITPHKKSCFNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)I)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650529 |

Source

|

| Record name | 2-Bromo-6-iodo-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875306-20-0 |

Source

|

| Record name | 2-Bromo-6-iodo-4-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875306-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-iodo-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Diphenylbenzo[f]quinoxaline](/img/structure/B1331531.png)